molecular formula C14H12BrNO2 B5817284 4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide

4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide

Cat. No. B5817284
M. Wt: 306.15 g/mol
InChI Key: VRFMCKRSNVKHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide, commonly known as 4-Bromo-3-(hydroxymethyl)benzamide, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of benzamide and has a bromine atom attached to the benzene ring. The hydroxymethyl group is attached to the phenyl ring, making it a potential source of hydrogen bonding.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as protein kinases. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as protein kinases, which play a role in cell growth and proliferation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide in lab experiments is its high yield of synthesis. It is also relatively easy to purify using various methods such as recrystallization or chromatography. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its use in certain studies. Additionally, it may not be suitable for use in certain experiments due to its potential side effects.

Future Directions

There are several future directions for the use of 4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide in scientific research. One potential direction is to further investigate its mechanism of action, which may lead to the development of more effective inhibitors of protein kinases. Another potential direction is to explore its potential use in the treatment of other diseases, such as Alzheimer's disease or multiple sclerosis. Additionally, it may be useful in the development of new drugs for the treatment of cancer.

Synthesis Methods

The synthesis of 4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide involves the reaction of 4-bromo-3-nitrobenzoic acid with formaldehyde and ammonium chloride in the presence of a base. The nitro group is reduced to an amine group, and the amine group is then acylated with benzoyl chloride to form the benzamide. Finally, the hydroxymethyl group is introduced using formaldehyde and hydrochloric acid. The yield of the synthesis is generally high, and the compound can be purified using various methods such as recrystallization or chromatography.

Scientific Research Applications

4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide has been used in various scientific research studies due to its unique properties. It has been used as a building block in the synthesis of other compounds, such as inhibitors of protein kinases. It has also been used in studies related to cancer research, as it has been found to inhibit the growth of cancer cells. Additionally, it has been used in studies related to Parkinson's disease, as it has been found to have neuroprotective effects.

properties

IUPAC Name

4-bromo-N-[2-(hydroxymethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-12-7-5-10(6-8-12)14(18)16-13-4-2-1-3-11(13)9-17/h1-8,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFMCKRSNVKHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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